molecular formula C18H11N3O4 B7747799 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile

Cat. No.: B7747799
M. Wt: 333.3 g/mol
InChI Key: ILBRTMZGIUBLPH-UHFFFAOYSA-N
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Description

2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile is a complex organic compound characterized by its unique structure, which includes an indene core, a nitrile group, and a nitroaniline moiety

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4/c1-10-6-7-11(21(24)25)8-14(10)20-15(9-19)16-17(22)12-4-2-3-5-13(12)18(16)23/h2-8,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBRTMZGIUBLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile typically involves a multi-step process:

    Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

    Attachment of the Nitroaniline Moiety: The final step involves the coupling of the nitroaniline moiety to the indene core, which can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitroaniline moiety, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various organic transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso and hydroxylamine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile has several scientific research applications:

    Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors and light-emitting diodes.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile depends on its application:

    In Organic Electronics: The compound functions as a semiconductor, facilitating the transport of electrons or holes.

    In Pharmaceuticals: It may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile: shares similarities with other indene-based compounds and nitroaniline derivatives.

Uniqueness

    Structural Uniqueness: The combination of an indene core with a nitrile and nitroaniline moiety is relatively unique, providing distinct electronic and chemical properties.

    Functional Applications:

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